N-(3-methoxyphenyl)hexopyranosylamine

Description

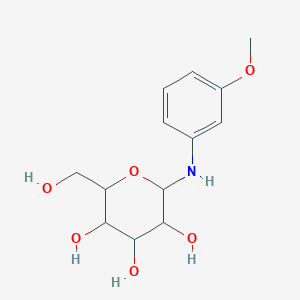

N-(3-Methoxyphenyl)hexopyranosylamine is a glycosylamine derivative comprising a hexopyranose (a six-membered sugar ring) linked via an amino group to a 3-methoxyphenyl moiety.

Properties

Molecular Formula |

C13H19NO6 |

|---|---|

Molecular Weight |

285.29 g/mol |

IUPAC Name |

2-(hydroxymethyl)-6-(3-methoxyanilino)oxane-3,4,5-triol |

InChI |

InChI=1S/C13H19NO6/c1-19-8-4-2-3-7(5-8)14-13-12(18)11(17)10(16)9(6-15)20-13/h2-5,9-18H,6H2,1H3 |

InChI Key |

YTUTWOLZBGTQCH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)NC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(HYDROXYMETHYL)-6-(3-METHOXYANILINO)TETRAHYDRO-2H-PYRAN-3,4,5-TRIOL typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Tetrahydropyran Ring: This can be achieved through a cyclization reaction involving a suitable diol and an aldehyde under acidic conditions.

Introduction of the Methoxyaniline Group: This step involves the nucleophilic substitution of an appropriate aniline derivative onto the tetrahydropyran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(HYDROXYMETHYL)-6-(3-METHOXYANILINO)TETRAHYDRO-2H-PYRAN-3,4,5-TRIOL can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove oxygen functionalities, leading to simpler structures.

Substitution: The methoxyaniline group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide, osmium tetroxide, or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of strong bases or acids to facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler alcohols or hydrocarbons.

Scientific Research Applications

2-(HYDROXYMETHYL)-6-(3-METHOXYANILINO)TETRAHYDRO-2H-PYRAN-3,4,5-TRIOL has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(HYDROXYMETHYL)-6-(3-METHOXYANILINO)TETRAHYDRO-2H-PYRAN-3,4,5-TRIOL exerts its effects involves interactions with various molecular targets and pathways. For instance, its hydroxyl groups can form hydrogen bonds with biological macromolecules, affecting their structure and function. The methoxyaniline group may interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Anti-Angiogenic Thiazole-Carboxamide Derivatives

Compound 3k (N-(3-Methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide)

- Structure : Features a thiazole-carboxamide core substituted with a 3-methoxyphenyl group and a pyridinyl moiety.

- Activity : Demonstrated potent anti-angiogenic effects in HUVEC colony formation (IC₅₀ = 0.8 μM) and migration assays, outperforming Vandetanib in VEGF-induced angiogenesis models. Mechanistically, it targets angiogenesis signaling pathways, with in vivo efficacy at 30 mg/kg/day in tumor suppression .

- SAR Insights : The pyridinyl and thiazole groups enhance binding to kinase domains, while the 3-methoxyphenyl substituent improves cellular permeability.

Comparison with N-(3-Methoxyphenyl)hexopyranosylamine: The hexopyranosylamine group replaces the thiazole-carboxamide, likely altering solubility (sugar moieties increase hydrophilicity) and target specificity. The absence of a thiazole ring may reduce kinase inhibition but could enable interactions with carbohydrate-binding proteins (e.g., lectins).

TRPV1 Antagonists: Cinnamide Derivatives

N-(3-Methoxyphenyl)-4-chlorocinnamide and Carbon-11 Labeled Analogs

- Structure : 3-Methoxyphenyl group attached to a cinnamide scaffold (variants include chloro- and trifluoromethyl-substitutions).

- Activity : High-affinity TRPV1 antagonists (Kᵢ = 18 nM for 4-chlorocinnamide), validated in autoradiography and PET imaging studies .

- SAR Insights : Electron-withdrawing groups (e.g., Cl, CF₃) on the cinnamide enhance receptor binding.

Comparison with this compound: The hexopyranosylamine’s sugar moiety lacks the planar cinnamide structure, suggesting divergent targets (e.g., glycan-mediated pathways vs. ion channel modulation). The hydrophilic sugar may reduce blood-brain barrier penetration, limiting central nervous system applications.

Antioxidant Hydroxamic Acid Derivatives

N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide and Analogs

- Structure : Hydroxamic acid derivatives with aryl (e.g., 4-chlorophenyl) and aliphatic (e.g., cyclohexyl) substituents.

- Activity : Exhibited radical scavenging (DPPH assay) and lipid peroxidation inhibition, comparable to BHA (IC₅₀ = 12–35 μM) .

- SAR Insights : Bulky hydrophobic groups enhance membrane interaction, while the hydroxamic acid moiety chelates metal ions.

However, the absence of a hydroxamic acid moiety limits metal chelation capacity, suggesting a different mechanism.

Data Table: Key Attributes of N-(3-Methoxyphenyl) Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.